N-Nitroso-N,N-di(3,5,5-trimethylhexyl)amine

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

N,N-bis(3,5,5-trimethylhexyl)nitrous amide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H38N2O/c1-15(13-17(3,4)5)9-11-20(19-21)12-10-16(2)14-18(6,7)8/h15-16H,9-14H2,1-8H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JAXCREYHJGJFGI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCN(CCC(C)CC(C)(C)C)N=O)CC(C)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H38N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40858204 |

Source

|

| Record name | N,N-Bis(3,5,5-trimethylhexyl)nitrous amide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40858204 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

298.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1207995-62-7 |

Source

|

| Record name | N,N-Bis(3,5,5-trimethylhexyl)nitrous amide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40858204 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

"synthesis of N-Nitroso-N,N-di(3,5,5-trimethylhexyl)amine"

An In-depth Technical Guide to the Synthesis of N-Nitroso-N,N-di(3,5,5-trimethylhexyl)amine

Foreword: A Note on Safety and Intent

This document provides a detailed technical overview of the chemical synthesis of this compound. The subject of this guide belongs to the N-nitrosamine class of compounds. It is imperative to state unequivocally that many N-nitroso compounds are potent carcinogens and mutagens.[1][2][3] The synthesis, handling, and disposal of these substances require specialized knowledge, stringent safety protocols, and controlled laboratory environments. This guide is intended solely for professional researchers, scientists, and drug development professionals for informational, analytical, and risk-assessment purposes. All experimental work must be conducted in strict accordance with institutional, local, and national safety regulations.

Introduction to this compound

This compound is a complex, high-molecular-weight nitrosamine. Like other N-nitrosamines, it is characterized by the N-N=O functional group, where a nitroso group is bonded to a secondary amine nitrogen.[1] The parent amine, di(3,5,5-trimethylhexyl)amine, is a sterically hindered secondary amine. The presence of N-nitrosamines, even at trace levels, is a significant concern in the pharmaceutical industry, food science, and environmental analysis due to their potential carcinogenicity.[3][4] Understanding their synthesis is crucial for developing analytical standards, conducting toxicological studies, and devising mitigation strategies to prevent their formation as impurities in various products.

This guide details the chemical principles, a robust synthetic protocol, and the critical safety considerations necessary for the preparation of this compound.

The Uncompromising Priority: Safety Protocols for Handling N-Nitrosamines

The potential for severe health risks associated with N-nitrosamines cannot be overstated. A comprehensive risk assessment must be performed before any practical work is initiated. The following protocols are mandatory.

2.1 Engineering Controls All operations involving the handling of N-nitroso compounds, including synthesis, purification, and even preparation of dilute solutions, must be conducted within a certified and properly functioning chemical fume hood to prevent inhalation of volatile compounds or aerosols.[2][5]

2.2 Personal Protective Equipment (PPE) A multi-layered approach to PPE is essential for preventing dermal contact:

-

Eye and Face Protection : Chemical safety goggles combined with a face shield are required at all times.[2]

-

Gloves : Use of double-gloving with chemically resistant gloves (e.g., nitrile gloves tested according to EN 374) is mandatory.[6] Gloves must be inspected before use and changed frequently, especially if contamination is suspected.

-

Body Protection : A dedicated, fully buttoned laboratory coat must be worn. For handling larger quantities, a disposable chemical-resistant apron or suit is recommended.[2][5]

2.3 Decontamination and Waste Disposal

-

All glassware and equipment must be decontaminated immediately after use. A common method involves rinsing with a strong oxidizing agent, followed by thorough washing.

-

All solid and liquid waste containing N-nitrosamines must be treated as hazardous waste and disposed of according to institutional and environmental regulations.[5] Never dispose of N-nitrosamine waste down the drain.

2.4 General Hygiene Strict personal hygiene is critical. Wash hands thoroughly with soap and water after handling any materials and before leaving the laboratory.[6] Eating, drinking, and smoking are strictly prohibited in the work area.[5][6]

Mechanistic Underpinnings of N-Nitrosation

The synthesis of N-nitrosamines proceeds via the N-nitrosation of a secondary amine. This reaction involves the electrophilic attack of a nitrosating agent on the nucleophilic nitrogen atom of the amine.[7]

The most common nitrosating agent is nitrous acid (HONO), which is typically generated in situ from an alkali metal nitrite (e.g., sodium nitrite, NaNO₂) and a strong acid. Under acidic conditions, nitrous acid is protonated and subsequently loses a molecule of water to form the highly electrophilic nitrosonium ion (NO⁺), which is the key reactive species.[7][8]

The general mechanism is as follows:

-

Formation of Nitrous Acid: NaNO₂ + H⁺ → HONO + Na⁺

-

Formation of the Nitrosonium Ion: HONO + H⁺ ⇌ H₂O⁺-NO → H₂O + NO⁺

-

Nucleophilic Attack: R₂NH + NO⁺ → R₂N(H)-NO⁺

-

Deprotonation: R₂N(H)-NO⁺ → R₂N-NO + H⁺

The reaction is highly pH-dependent. While acidic conditions are required to generate the nitrosonium ion, excessively low pH can lead to the protonation of the secondary amine, reducing its nucleophilicity and slowing the reaction.

Caption: General mechanism of N-Nitrosation of secondary amines.

Experimental Synthesis Protocol

The synthesis is a two-stage process: first, the preparation of the secondary amine precursor, N,N-di(3,5,5-trimethylhexyl)amine, followed by its nitrosation.

4.1 Materials and Equipment

| Reagents & Solvents | Equipment |

| N,N-di(3,5,5-trimethylhexyl)amine | Round-bottom flasks |

| Sodium nitrite (NaNO₂) | Magnetic stirrer with cooling bath |

| Hydrochloric acid (HCl), concentrated | Addition funnel |

| Dichloromethane (DCM) | Separatory funnel |

| Sodium bicarbonate (NaHCO₃), saturated solution | Rotary evaporator |

| Sodium sulfate (Na₂SO₄) or Magnesium sulfate (MgSO₄), anhydrous | Standard laboratory glassware |

| Distilled water | pH indicator paper |

4.2 Step-by-Step Synthesis

Workflow Overview

Caption: Experimental workflow for the nitrosation reaction.

Detailed Protocol:

-

Reaction Setup : In a three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and an addition funnel, dissolve N,N-di(3,5,5-trimethylhexyl)amine (1.0 eq) in dichloromethane (DCM).

-

Cooling : Place the flask in an ice-salt bath and cool the solution to 0-5 °C with gentle stirring.

-

Nitrite Addition : In a separate beaker, prepare a solution of sodium nitrite (NaNO₂, 1.5 eq) in distilled water. Transfer this solution to the addition funnel and add it dropwise to the stirred amine solution over 30 minutes, ensuring the internal temperature does not exceed 10 °C.

-

Acidification : After the nitrite addition is complete, add concentrated hydrochloric acid (2.0 eq) dropwise via the addition funnel. A color change (e.g., to yellow or orange) may be observed. Maintain the temperature below 10 °C throughout the addition.

-

Reaction : Once the acid addition is complete, allow the mixture to stir vigorously at 0-5 °C for 2-3 hours. Monitor the reaction progress using an appropriate method (e.g., TLC).

-

Work-up : Transfer the reaction mixture to a separatory funnel. Separate the lower organic (DCM) layer.

-

Washing : Wash the organic layer sequentially with:

-

Saturated sodium bicarbonate (NaHCO₃) solution to neutralize any remaining acid.

-

Distilled water.

-

Brine (saturated NaCl solution).

-

-

Drying and Concentration : Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄). Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude this compound.

4.3 Alternative Method: Using tert-Butyl Nitrite (TBN)

For substrates sensitive to strong acids, nitrosation using tert-butyl nitrite (TBN) offers a milder, non-aqueous alternative. The reaction can be performed under solvent-free conditions or in an inert solvent.[9]

Protocol Outline:

-

Charge a flask with the secondary amine.

-

Add tert-butyl nitrite (TBN, ~1.2 eq).

-

Stir the mixture at room temperature (or with gentle heating if necessary) until the reaction is complete (monitored by TLC/GC).

-

The work-up is simplified, often involving only the removal of excess TBN and byproducts under vacuum.

Purification and Characterization

The crude product is typically a yellow to orange oil. Purification is usually achieved by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent.

Characterization Data Summary

| Property | Value | Source(s) |

| CAS Number | 1207995-62-7 | [10][11] |

| Molecular Formula | C₁₈H₃₈N₂O | [10][11] |

| Molecular Weight | 298.51 g/mol | [10][11] |

| Appearance | Neat/Oil | [12] |

| Boiling Point | ~385.4 °C (Predicted) | [10] |

| Storage Temperature | Store at < -15°C or +4°C | [10][11] |

The structure of the final compound should be confirmed using standard analytical techniques:

-

¹H and ¹³C NMR : Will confirm the carbon-hydrogen framework. Due to restricted rotation around the N-N bond, diastereotopic protons and the presence of rotamers (conformational isomers) may be observed, leading to more complex spectra than expected.[3]

-

Mass Spectrometry (MS) : Will confirm the molecular weight (m/z for [M+H]⁺ ≈ 299.3).

-

FTIR Spectroscopy : Will show a characteristic strong absorption band for the N=O stretch, typically in the range of 1430-1470 cm⁻¹.

Conclusion

The synthesis of this compound is readily achievable through the classical nitrosation of its secondary amine precursor using sodium nitrite under acidic conditions. The procedure, while straightforward from a chemical standpoint, is overshadowed by the significant health risks associated with the product. Adherence to the strictest safety protocols is not merely a recommendation but an absolute requirement for any researcher undertaking this synthesis. The information and protocols detailed herein are provided to aid in the preparation of analytical standards and to support research aimed at understanding and mitigating the risks of N-nitrosamine impurities.

References

- AquigenBio. (n.d.). UNDERSTANDING N-NITROSO COMPOUNDS: BENEFITS, TYPES, AND SAFETY.

- Chemos GmbH&Co.KG. (n.d.). Safety Data Sheet: N-Nitroso-pyrrolidine.

- Benchchem. (n.d.). Essential Safety and Logistical Information for Handling N'-Nitrosopentyl-(2-picolyl)amine.

- Delaware Health and Social Services. (n.d.). N-NITROSO COMPOUNDS.

- New Jersey Department of Health. (n.d.). N-Nitroso-N-ethylurea - Hazardous Substance Fact Sheet.

- National Center for Biotechnology Information. (n.d.). This compound-d4. PubChem.

- CymitQuimica. (n.d.). This compound-d4.

- CLEARSYNTH. (n.d.). This compound-d4.

- An efficient synthesis of N-nitrosamines under solvent, metal and acid free conditions using tert-butyl nitrite. (2014). Green Chemistry (RSC Publishing).

- LGC Standards. (n.d.). This compound.

- Organic Chemistry Portal. (n.d.). Nitrosamine synthesis by nitrosation.

- Cardiff University. (n.d.). Non‐Conventional Methodologies for the Synthesis of N‐Nitrosamines. ORCA.

- Biosynth. (n.d.). This compound.

- Wikipedia. (n.d.). Nitrosation and nitrosylation.

- Computational Mechanistic Study on N-Nitrosation Reaction of Secondary Amines. (n.d.).

- LGC Standards. (n.d.). This compound.

Sources

- 1. UNDERSTANDING N-NITROSO COMPOUNDS: BENEFITS, TYPES, AND SAFETY - AquigenBio [aquigenbio.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. orca.cardiff.ac.uk [orca.cardiff.ac.uk]

- 4. dhss.delaware.gov [dhss.delaware.gov]

- 5. nj.gov [nj.gov]

- 6. chemos.de [chemos.de]

- 7. Nitrosation and nitrosylation - Wikipedia [en.wikipedia.org]

- 8. researchgate.net [researchgate.net]

- 9. Nitrosamine synthesis by nitrosation [organic-chemistry.org]

- 10. biosynth.com [biosynth.com]

- 11. This compound [lgcstandards.com]

- 12. This compound-d4 [cymitquimica.com]

An In-Depth Technical Guide to the Physicochemical Properties of N-Nitroso-N,N-di(3,5,5-trimethylhexyl)amine

For the attention of: Researchers, scientists, and drug development professionals.

Introduction

N-Nitroso-N,N-di(3,5,5-trimethylhexyl)amine is a member of the N-nitrosamine class of compounds, which are of significant interest to the pharmaceutical and chemical industries, primarily due to their potential as genotoxic impurities. A thorough understanding of the physicochemical properties of this specific, highly branched nitrosamine is paramount for developing robust analytical methods for its detection and quantification, as well as for understanding its fate and behavior in various matrices. This guide provides a comprehensive overview of the known and predicted physicochemical properties of this compound, alongside detailed, field-proven methodologies for its characterization.

Chemical Identity and Structure

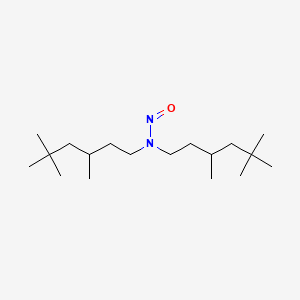

This compound is a complex, non-volatile nitrosamine. Its structure, characterized by two bulky, branched alkyl chains attached to a nitroso group, significantly influences its physical and chemical behavior.

-

IUPAC Name: N,N-bis(3,5,5-trimethylhexyl)nitrous amide[1][2]

-

Synonyms: 3,5,5-Trimethyl-N-nitroso-N-(3,5,5-trimethylhexyl)-1-hexanamine, Bis(3,5,5-trimethylhexyl)-N-nitrosoamine[3][4][5]

-

Chemical Structure:

The presence of the N-nitroso group is the defining feature of this molecule, conferring the characteristic chemical reactivity and toxicological properties associated with N-nitrosamines. The long, branched alkyl chains contribute to its lipophilicity and low volatility.

Physicochemical Properties

The accurate determination of physicochemical properties is the foundation of analytical method development and risk assessment. For this compound, a combination of predicted and experimental data provides a comprehensive profile.

Tabulated Physicochemical Data

| Property | Value | Data Type | Source(s) |

| Appearance | Oil | Experimental | [6] |

| Boiling Point | 385.4 ± 11.0 °C | Predicted | [6] |

| Density | 0.88 ± 0.1 g/cm³ | Predicted | [6] |

| Solubility | Chloroform (Slightly), Ethyl Acetate (Slightly) | Experimental | [6] |

| Storage Temperature | -20°C | Recommendation | [6] |

Causality Behind Physicochemical Properties

-

High Boiling Point and Low Volatility: The high molecular weight (298.51 g/mol ) and the large, branched alkyl chains result in strong van der Waals forces between molecules. These intermolecular forces require significant energy to overcome, leading to a high predicted boiling point and consequently, low volatility. This is a critical consideration for analytical method selection, favoring liquid chromatography over gas chromatography for direct analysis.

-

Lipophilicity and Solubility: The extensive hydrocarbon structure renders the molecule largely nonpolar and thus lipophilic. Its slight solubility in organic solvents like chloroform and ethyl acetate is consistent with its chemical structure.[6] Conversely, it is expected to have very low solubility in water. This property is crucial for designing effective sample extraction and preparation procedures, such as liquid-liquid extraction (LLE) or solid-phase extraction (SPE).

Synthesis and Characterization

General Synthesis Pathway

The nitrosation of secondary amines is typically achieved by reaction with a nitrosating agent, such as nitrous acid (generated in situ from a nitrite salt and a strong acid) or other reagents like tert-butyl nitrite under milder, acid-free conditions.

Caption: General synthesis of N-nitrosamines.

Causality in Synthesis: The choice of nitrosating agent and reaction conditions is critical. Acidic conditions can lead to side reactions and degradation of acid-labile functional groups. Milder, non-aqueous methods using reagents like tert-butyl nitrite can offer higher yields and cleaner reaction profiles for complex molecules.

Analytical Methodologies for Characterization

The analysis of N-nitrosamines, particularly at trace levels in complex matrices like pharmaceutical products, requires highly sensitive and selective analytical techniques. The physicochemical properties of this compound guide the selection and optimization of these methods.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the preferred technique for the quantification of non-volatile nitrosamines due to its high sensitivity, selectivity, and applicability to a wide range of compound polarities.

-

Standard Preparation:

-

Prepare a stock solution of this compound in a suitable organic solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.

-

Perform serial dilutions to prepare a series of calibration standards ranging from the expected limit of quantification (LOQ) to a concentration that encompasses the expected sample concentrations.

-

-

Sample Preparation (Illustrative for a Solid Dosage Form):

-

Accurately weigh and crush the sample (e.g., a tablet).

-

Disperse the powdered sample in a suitable extraction solvent (e.g., methanol or a mixture of dichloromethane and water). The choice of solvent should be optimized based on the drug product matrix to ensure efficient extraction of the nitrosamine.

-

Vortex or sonicate the sample to facilitate extraction.

-

Centrifuge the sample to pelletize insoluble excipients.

-

Filter the supernatant through a 0.22 µm syringe filter prior to injection.

-

-

LC-MS/MS Conditions (Optimized for a High Molecular Weight Nitrosamine):

-

LC System: UHPLC system

-

Column: A C18 stationary phase with a suitable particle size (e.g., sub-2 µm) and dimensions (e.g., 2.1 x 100 mm). The longer alkyl chains of the analyte necessitate a robust reversed-phase column for adequate retention and separation from matrix components.

-

Mobile Phase A: Water with 0.1% formic acid. The formic acid aids in the protonation of the analyte for positive ion mode mass spectrometry.

-

Mobile Phase B: Acetonitrile or methanol with 0.1% formic acid.

-

Gradient Elution: A gradient starting with a higher percentage of mobile phase A and gradually increasing the percentage of mobile phase B is necessary to elute the highly retained, lipophilic analyte.

-

Flow Rate: 0.3 - 0.5 mL/min.

-

Column Temperature: 40 °C. Elevated temperature can improve peak shape and reduce viscosity.

-

Injection Volume: 1 - 10 µL.

-

Mass Spectrometer: Triple quadrupole mass spectrometer.

-

Ionization Source: Electrospray Ionization (ESI) in positive ion mode.

-

MRM Transitions: Specific precursor-to-product ion transitions must be determined by infusing a standard solution of the analyte. For this compound (C₁₈H₃₈N₂O, MW 298.51), the protonated molecule [M+H]⁺ at m/z 299.3 would be the precursor ion. Product ions would result from fragmentation of the parent molecule.

-

-

C18 Column: The nonpolar nature of the analyte necessitates a nonpolar stationary phase for retention via hydrophobic interactions.

-

Gradient Elution: The high lipophilicity of the analyte means it will be strongly retained on a C18 column. An isocratic method would likely result in very long retention times and poor peak shape. A gradient elution allows for efficient elution of the analyte while maintaining good separation.

-

ESI Positive Mode: The nitrogen atoms in the nitrosamine can be readily protonated, making positive ion mode ESI a suitable ionization technique.

-

Tandem Mass Spectrometry (MS/MS): MS/MS provides a high degree of selectivity by monitoring specific fragmentation patterns (MRM transitions), which is essential for distinguishing the analyte from co-eluting matrix components and reducing background noise, thereby achieving low detection limits.

Caption: LC-MS/MS workflow for N-nitrosamine analysis.

Gas Chromatography-Mass Spectrometry (GC-MS)

Due to its low volatility, direct GC-MS analysis of this compound is challenging. However, GC-MS can be employed following a derivatization step to increase volatility or by using high-temperature GC conditions, though the former is generally more reliable. A more specialized GC technique, Thermal Energy Analysis (TEA), is highly specific for nitrosamines.

GC-TEA offers exceptional selectivity for N-nitroso compounds. The principle involves the pyrolytic cleavage of the N-NO bond, followed by the chemiluminescent detection of the resulting nitric oxide (NO) radical.

Principle of TEA Detection:

-

Separation: The sample is injected into a GC where compounds are separated based on their boiling points and interactions with the stationary phase.

-

Pyrolysis: The column effluent is passed through a high-temperature pyrolysis chamber (typically >500 °C), which selectively cleaves the weak N-NO bond, releasing a nitric oxide (NO) radical.

-

Chemiluminescence Reaction: The NO radical reacts with ozone (O₃) in a reaction chamber to produce excited-state nitrogen dioxide (NO₂*).

-

Detection: The excited NO₂* decays to its ground state, emitting light in the near-infrared region. This light is detected by a photomultiplier tube, generating a signal that is proportional to the amount of the N-nitroso compound.

This technique is less susceptible to matrix interference compared to conventional MS detection for nitrosamines.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of N-nitrosamines. A key feature in the NMR spectra of asymmetrical N-nitrosamines is the presence of rotamers due to the restricted rotation around the N-N partial double bond.[7] While this compound is symmetrical with respect to the two alkyl chains, the magnetic environments of the protons and carbons near the nitroso group will be significantly affected.

-

¹H NMR: The protons on the carbons alpha to the nitrogen atom (the -CH₂- groups) are expected to be deshielded and appear at a downfield chemical shift, typically in the range of 3.5-4.5 ppm. The complex, branched structure will result in a complicated spectrum with multiple overlapping signals for the other alkyl protons.

-

¹³C NMR: The carbons alpha to the nitrogen will also be deshielded. The presence of the nitroso group will influence the chemical shifts of nearby carbons.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy can be used to identify the characteristic functional groups present in the molecule. For this compound, the key vibrational bands to look for are:

-

N=O Stretch: A strong absorption band typically in the region of 1450-1500 cm⁻¹. This is a characteristic peak for the nitroso group.

-

N-N Stretch: A band in the region of 1050-1150 cm⁻¹.

-

C-H Stretch: Strong bands in the region of 2850-3000 cm⁻¹ corresponding to the stretching vibrations of the numerous C-H bonds in the alkyl chains.

Conclusion

The physicochemical properties of this compound are largely dictated by its high molecular weight and branched, lipophilic structure. These properties necessitate the use of sophisticated analytical techniques like LC-MS/MS for its trace-level quantification in complex matrices. The methodologies and insights provided in this guide offer a robust framework for researchers, scientists, and drug development professionals to effectively characterize and control this potential impurity, ensuring the safety and quality of pharmaceutical products.

References

-

This compound solution - CRM LABSTANDARD. Available at: [Link]

-

Structure of Nitrosamine Drug Impurities and Implications for Chemical Analysis. Available at: [Link]

Sources

- 1. OECD Guidelines for the Testing of Chemicals / Section 1: Physical-Chemical ... - OECD - Google ブックス [books.google.co.jp]

- 2. researchgate.net [researchgate.net]

- 3. OECD Guidelines for the Testing of Chemicals - Wikipedia [en.wikipedia.org]

- 4. oecd.org [oecd.org]

- 5. Quantitative Analysis of Nitrosamine Impurities by LC-MS Methods from the United States Pharmacopeia General Chapter [sigmaaldrich.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Structure of Nitrosamine Drug Impurities and Implications for Chemical Analysis [acanthusresearch.com]

The Impact of Molecular Architecture: A Technical Guide to the Carcinogenic Potential of Branched-Chain Nitrosamines

For Researchers, Scientists, and Drug Development Professionals

Foreword: Beyond the Archetype of Nitrosamine Carcinogenicity

The discourse on nitrosamine impurities in pharmaceuticals has largely been dominated by small, linear molecules such as N-nitrosodimethylamine (NDMA). However, the structural diversity of these potent genotoxicants extends to more complex architectures, including those with branched alkyl chains. This guide moves beyond the archetypal understanding of nitrosamine-induced carcinogenesis to provide a focused, in-depth analysis of how alkyl chain branching modulates their carcinogenic potential. As a senior application scientist, the imperative is not merely to identify these impurities but to comprehend their behavior from metabolic activation to DNA damage, thereby enabling a more nuanced and scientifically robust risk assessment. This document is structured to elucidate the fundamental mechanisms of nitrosamine carcinogenicity, with a specific emphasis on the structural nuances introduced by branching, the consequent challenges in analytical detection, and the evolving regulatory landscape.

The Foundational Mechanism: Metabolic Activation as the Carcinogenic Switch

N-nitrosamines are not inherently carcinogenic; they are procarcinogens that require metabolic activation to exert their genotoxic effects.[1] This transformation is predominantly mediated by the cytochrome P450 (CYP) family of enzymes, which are abundant in the liver.[2][3] The critical, rate-limiting step in this activation cascade is the enzymatic hydroxylation of the α-carbon (the carbon atom adjacent to the nitroso-amine nitrogen).[1][4]

This α-hydroxylation results in an unstable intermediate that spontaneously decomposes, yielding a highly reactive electrophilic diazonium ion.[1] It is this diazonium ion that is the ultimate carcinogen, capable of alkylating nucleophilic sites on DNA bases. This process of DNA adduct formation, if not repaired, can lead to miscoding during DNA replication, resulting in permanent mutations that can initiate the process of carcinogenesis.[2][5]

The following diagram illustrates this pivotal activation pathway.

Caption: General metabolic activation pathway of N-nitrosamines.

The Influence of Branching: A Structural Determinant of Potency

The introduction of a branched alkyl chain, such as an isopropyl or tert-butyl group, significantly alters the molecule's interaction with metabolizing enzymes and, consequently, its carcinogenic potency. This is a cornerstone of the structure-activity relationship (SAR) for nitrosamines.[4][6]

Steric Hindrance at the α-Carbon

The primary effect of branching at or near the α-carbon is steric hindrance. The bulky nature of a branched group can impede the access of CYP enzymes to the α-hydrogens, thereby reducing the rate of metabolic activation.[1] It is generally accepted that substituents that decrease the likelihood of α-carbon hydroxylation through steric or electronic effects tend to diminish carcinogenic potency.[1]

For instance, nitrosamines with tert-butyl groups show a significant decrease in carcinogenic activity.[7] This is because the α-carbon lacks a hydrogen atom, making the requisite α-hydroxylation impossible. Similarly, isopropyl groups, which have only one α-hydrogen compared to the two on a linear propyl group, can also lead to reduced carcinogenic potency.[7]

The Carcinogenic Potency Categorization Approach (CPCA)

Regulatory bodies, including the U.S. Food and Drug Administration (FDA), have developed a Carcinogenic Potency Categorization Approach (CPCA) to assign acceptable intake (AI) limits for nitrosamines based on their structure. This approach explicitly considers activating and deactivating structural features.

Key features that influence potency categorization include:

-

α-Hydrogen count: A lower number of α-hydrogens generally correlates with lower potency.

-

Steric hindrance: The presence of bulky groups near the nitroso moiety is a deactivating feature.

-

Electronic effects: Electron-withdrawing groups can also deactivate the molecule.

This systematic approach allows for a science-based prediction of carcinogenic risk even in the absence of compound-specific carcinogenicity data.

The logical flow of this risk assessment is depicted below.

Caption: Simplified logic flow for the Carcinogenic Potency Categorization Approach.

Comparative Genotoxicity: Linear vs. Branched-Chain Nitrosamines

While comprehensive animal carcinogenicity data (e.g., TD50 values, the dose causing tumors in 50% of animals) for a wide range of branched-chain nitrosamines is limited, in vitro genotoxicity studies provide valuable comparative insights. A study assessing eight nitrosamines in metabolically competent human HepaRG cell models offers a direct comparison.[8]

| Nitrosamine | Structure | Genotoxicity Outcome (3D HepaRG Spheroids) |

| N-Nitrosodimethylamine (NDMA) | Linear | Positive for DNA damage and micronucleus formation |

| N-Nitrosodiethylamine (NDEA) | Linear | Positive for DNA damage and micronucleus formation |

| N-Nitrosodibutylamine (NDBA) | Linear | Positive for DNA damage and micronucleus formation |

| N-Nitrosodiisopropylamine (NDIPA) | Branched | Positive for DNA damage |

| N-Nitrosoethylisopropylamine (NEIPA) | Branched | Positive for DNA damage |

Data synthesized from Seo et al., 2023.[8]

These results indicate that while branched-chain nitrosamines like NDIPA and NEIPA are genotoxic, the overall response can differ from their linear counterparts. The study noted that 3D spheroids, which have higher CYP activity than 2D cultures, were more sensitive in detecting the genotoxicity of all tested nitrosamines.[8] This underscores the critical role of metabolic capacity in the experimental system used for assessment.

Analytical Strategies for Branched-Chain Nitrosamines

The detection and quantification of nitrosamine impurities at trace levels in complex pharmaceutical matrices present a significant analytical challenge. The low acceptable intake limits necessitate highly sensitive and selective methods.[9] Liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS) are the techniques of choice.[10]

Experimental Protocol: LC-MS/MS Analysis of NDIPA in a Drug Product

This protocol provides a representative workflow for the confirmatory testing of N-nitrosodiisopropylamine (NDIPA) in a solid dosage form. Method validation according to ICH Q2(R1) guidelines is a mandatory prerequisite for its use in a regulated environment.[5][11]

Objective: To accurately quantify NDIPA in a drug product with a limit of quantification (LOQ) at or below the regulatory acceptable intake limit.

Instrumentation:

-

Liquid Chromatograph coupled with a Tandem Mass Spectrometer (LC-MS/MS)

-

Ion Source: Atmospheric Pressure Chemical Ionization (APCI) or Electrospray Ionization (ESI)

Materials:

-

Reference standard: N-Nitrosodiisopropylamine (NDIPA)

-

Internal standard (IS): Isotope-labeled NDIPA (e.g., NDIPA-d14)

-

Methanol, HPLC grade

-

Acetonitrile, HPLC grade

-

Formic acid, HPLC grade

-

Deionized water (resistivity ≥ 18 MΩ·cm)

-

Drug product tablets

Step-by-Step Methodology:

-

Standard Preparation:

-

Prepare a stock solution of NDIPA reference standard in methanol (e.g., 1 µg/mL).

-

Prepare a stock solution of the internal standard (NDIPA-d14) in methanol (e.g., 1 µg/mL).

-

Prepare a series of calibration standards by serially diluting the NDIPA stock solution and spiking with a fixed concentration of the internal standard. The concentration range should bracket the expected impurity level and the required LOQ.

-

-

Sample Preparation:

-

Accurately weigh and crush a sufficient number of tablets to obtain a fine, homogeneous powder.

-

Weigh an amount of powder equivalent to a single dose into a centrifuge tube.

-

Add a precise volume of extraction solvent (e.g., methanol) and the internal standard solution.

-

Vortex vigorously for 2 minutes to facilitate extraction.

-

Centrifuge the sample at high speed (e.g., 4500 rpm) for 15 minutes to pellet the excipients.

-

Filter the supernatant through a 0.22 µm syringe filter into an LC vial for analysis.

-

-

LC-MS/MS Conditions (Illustrative):

-

LC Column: A suitable reversed-phase column (e.g., C18 or Phenyl-Hexyl)

-

Mobile Phase A: 0.1% Formic acid in water

-

Mobile Phase B: 0.1% Formic acid in methanol/acetonitrile

-

Gradient Elution: A gradient program designed to separate NDIPA from the API and other matrix components.

-

Flow Rate: 0.3 - 0.5 mL/min

-

Injection Volume: 5 - 10 µL

-

MS Detection: Multiple Reaction Monitoring (MRM) mode.

-

Monitor specific precursor-to-product ion transitions for both NDIPA and its isotope-labeled internal standard. This provides high selectivity and sensitivity.

-

-

-

Data Analysis:

-

Construct a calibration curve by plotting the peak area ratio (NDIPA/IS) against the concentration of the calibration standards.

-

Determine the concentration of NDIPA in the sample by interpolating its peak area ratio from the calibration curve.

-

Calculate the final amount of NDIPA in the drug product, accounting for the initial sample weight and dilution factors.

-

The following diagram outlines this analytical workflow.

Caption: Workflow for the quantitative analysis of NDIPA in a drug product.

Conclusion and Forward Outlook

The carcinogenic potential of a nitrosamine is not a monolithic property but is intricately linked to its molecular structure. Alkyl chain branching serves as a critical modulator of this potential, primarily by influencing the efficiency of the initial, requisite step of metabolic activation. Steric hindrance at the α-carbon can significantly reduce the rate of CYP450-mediated hydroxylation, generally leading to lower carcinogenic potency compared to linear analogues.

For drug development professionals, this understanding is paramount. A nuanced, structure-based approach to risk assessment, such as the CPCA, is essential for predicting the potential hazard of novel or uncharacterized nitrosamine impurities. Furthermore, the development and validation of robust, highly sensitive analytical methods are non-negotiable for ensuring that these impurities are controlled at levels that safeguard patient health.[11] As the structural diversity of nitrosamine drug substance-related impurities (NDSRIs) continues to expand, a deep, mechanistic understanding of their structure-activity relationships will remain a cornerstone of pharmaceutical safety and regulatory compliance.

References

-

Why Regulatory Agencies Require Validated Methods for Nitrosamines. (2025). ResolveMass Laboratories Inc. Retrieved from [Link]

-

DNA Alkylation Damage by Nitrosamines and Relevant DNA Repair Pathways. (n.d.). MDPI. Retrieved from [Link]

-

Validating analytical procedures for determining nitrosamines in pharmaceuticals: European OMCLs participate in collaborative study with international regulatory agencies. (2023). European Directorate for the Quality of Medicines & HealthCare. Retrieved from [Link]

-

Wishnok, J. S., & Tannenbaum, S. R. (1976). Structure-activity relationships in nitrosamine carcinogenesis. British Journal of Cancer, 33(3), 307–311. Retrieved from [Link]

-

Formation of nitrosamine impurities: Discussion and advanced method development and validation using LC-MS/MS for their detection. (2024). World Journal of Biology Pharmacy and Health Sciences. Retrieved from [Link]

-

Poirier, M. C., & Weisburger, J. H. (1979). Comparative carcinogenicity of N-nitrosobis(2-oxopropyl)-amine and N-nitrosomethyl(2-oxopropyl)amine following subcutaneous or oral administration to rats. Cancer Research, 39(10), 3954-3958. Retrieved from [Link]

-

He, Y., et al. (2022). Metabolic Activation and DNA Interactions of Carcinogenic N-Nitrosamines to Which Humans Are Commonly Exposed. International Journal of Molecular Sciences, 23(8), 4559. Retrieved from [Link]

-

Thoma, V., et al. (2023). Computational Prediction of Metabolic α-Carbon Hydroxylation Potential of N-Nitrosamines: Overcoming Data Limitations for Carcinogenicity Assessment. Chemical Research in Toxicology, 36(7), 1081–1092. Retrieved from [Link]

-

Thomas, A. D., et al. (2022). What Makes a Potent Nitrosamine? Statistical Validation of Expert-Derived Structure–Activity Relationships. Chemical Research in Toxicology, 35(11), 2009–2021. Retrieved from [Link]

-

Computational Prediction of Metabolic alpha-Carbon Hydroxylation Potential of N-Nitrosamines: Overcoming Data Limitations for Carcinogenicity Assessment. (2023). ResearchGate. Retrieved from [Link]

-

Ishinishi, N., et al. (1988). Comparative study on the carcinogenicity of N-nitrosodiethylamine, N-nitrosodimethylamine, N-nitrosomorpholine, N-nitrosopyrrolidine and N-nitrosodi-n-propylamine to the lung of Syrian golden hamsters following intermittent instillations to the trachea. Carcinogenesis, 9(6), 947–950. Retrieved from [Link]

-

Ishinishi, N., et al. (1988). Comparative study on the carcinogenicity of N-nitrosodiethylamine, N-nitrosodimethylamine, N-nitrosomorpholine, N-nitrosopyrrolidine and N-nitrosodi-n-propylamine to the lung of Syrian golden hamsters following intermittent instillations to the trachea. Carcinogenesis, 9(6), 947-50. Retrieved from [Link]

-

The carcinogenic potency of nitrosamines compared to the probability of... (n.d.). ResearchGate. Retrieved from [Link]

-

Toxicological Profile for N-Nitrosodi-n-Propylamine. (1989). Agency for Toxic Substances and Disease Registry (ATSDR). Retrieved from [Link]

-

N-Nitrosodi-n-propylamine - ToxFAQs. (n.d.). Agency for Toxic Substances and Disease Registry (ATSDR). Retrieved from [Link]

-

Rane, S., et al. (n.d.). Quantitation of NDMA, NMBA, NDEA, NEIPA, NDPA, NDIPA, NMPA and NDBA in 12 different solvents by LC-MS/MS system. Shimadzu. Retrieved from [Link]

-

Johnson, G. E., et al. (2021). Practical and Science-Based Strategy for Establishing Acceptable Intakes for Drug Product N-Nitrosamine Impurities. Chemical Research in Toxicology, 34(11), 2245–2257. Retrieved from [Link]

-

setup and validation of a screening lc-ms analytical method for the determination of nitrosamines ndma, ndea, ndba, nmba, neipa and ndipa. (n.d.). Eurofins Scientific. Retrieved from [Link]

-

Thomas, A. D., et al. (2025). Critical comparison of BMD and TD50 methods for the calculation of acceptable intakes for N-nitroso compounds. Archives of Toxicology, 99(3), 983–993. Retrieved from [Link]

-

Yang, J., et al. (2019). Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS) Method for the Determination of Six Nitrosamine Impurities in ARB Drugs. FDA. Retrieved from [Link]

-

Method of Test for Nitrosamines in Medicines - Multiple Analysis (LC-MS/MS Method). (2020). Taiwan Food and Drug Administration. Retrieved from [Link]

-

Nudelman, A. S., et al. (2023). Nitrosamine acceptable intakes should consider variation in molecular weight: The implication of stoichiometric DNA damage. Regulatory Toxicology and Pharmacology, 145, 105505. Retrieved from [Link]

-

Determining TD50 values for Nitrosamine to establish higher Acceptable Intake. (n.d.). Veeprho. Retrieved from [Link]

-

Thomas, A. D., et al. (2025). Critical comparison of BMD and TD50 methods for the calculation of acceptable intakes for N-nitroso compounds. ResearchGate. Retrieved from [Link]

-

Seo, J. E., et al. (2023). Genotoxicity assessment of eight nitrosamines using 2D and 3D HepaRG cell models. Archives of Toxicology, 97(10), 2785–2798. Retrieved from [Link]

Sources

- 1. Computational Prediction of Metabolic α-Carbon Hydroxylation Potential of N-Nitrosamines: Overcoming Data Limitations for Carcinogenicity Assessment - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. atsdr.cdc.gov [atsdr.cdc.gov]

- 4. researchgate.net [researchgate.net]

- 5. Development and Validation of four Nitrosamine Impurities Determination Method in Medicines of Valsartan, Losartan, and Irbesartan with HPLC-MS/MS (APCI) - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. What Makes a Potent Nitrosamine? Statistical Validation of Expert-Derived Structure–Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Validating analytical procedures for determining nitrosamines in pharmaceuticals: European OMCLs participate in collaborative study with international regulatory agencies - European Directorate for the Quality of Medicines & HealthCare [edqm.eu]

- 9. wjbphs.com [wjbphs.com]

- 10. resolvemass.ca [resolvemass.ca]

- 11. fda.gov [fda.gov]

A Technical Guide on the Characterization of N-Nitroso-N,N-di(3,5,5-trimethylhexyl)amine as a Putative Nitric Oxide Donor

<

For distribution to: Researchers, Scientists, and Drug Development Professionals

Abstract

Nitric oxide (NO) is a pleiotropic signaling molecule with profound implications in physiology and pathology. The therapeutic potential of harnessing NO has driven the development of various NO-donating molecules. This guide focuses on N-Nitroso-N,N-di(3,5,5-trimethylhexyl)amine, a structurally distinct N-nitrosamine, as a case study for the characterization of novel, sterically hindered NO donors. We provide a technical framework covering its synthesis, the mechanistic basis for its NO-releasing potential, detailed protocols for its experimental validation, and a critical evaluation of its translational prospects, including the inherent toxicological concerns associated with the N-nitrosamine scaffold.

Introduction: The Imperative for Novel Nitric Oxide Donors

Nitric oxide is a fundamental gasotransmitter involved in a vast array of biological processes, including vasodilation, neurotransmission, and immune responses.[1] Its effects are primarily mediated through the activation of soluble guanylate cyclase (sGC), leading to the production of cyclic guanosine monophosphate (cGMP), a key second messenger.[2][3] The dysregulation of NO signaling is a hallmark of numerous diseases, making NO-releasing compounds highly valuable tools for research and potential therapeutic agents.

The clinical utility of an NO donor is defined by its release profile—the kinetics, quantity, and conditions under which NO is liberated. N-nitrosamines represent a class of compounds capable of releasing NO, often through metabolic activation.[1][4] This guide centers on This compound , a compound whose large, branched alkyl groups present a unique steric profile that is hypothesized to influence its metabolism and subsequent NO release kinetics. While some commercial information on this specific molecule exists, describing it as a novel NO-donor, detailed scientific literature on its characterization is sparse.[5][6][7] Therefore, this document serves as a comprehensive roadmap for its scientific evaluation.

Physicochemical Profile and Synthesis

Predicted Physicochemical Properties

-

Predicted Density: ~0.88 g/cm³[5]

-

Structure: The molecule features a central N-nitroso group (N-N=O) flanked by two bulky 3,5,5-trimethylhexyl alkyl chains. This significant steric hindrance around the nitrogen atom is the primary structural feature of interest, likely influencing its reactivity and interaction with metabolic enzymes.

Proposed Synthesis Workflow

The synthesis of N-nitrosamines is most commonly achieved through the nitrosation of a corresponding secondary amine.[8][9] For this compound, the logical precursor is di(3,5,5-trimethylhexyl)amine.

General Protocol: A widely used method involves the reaction of the secondary amine with a nitrosating agent, such as sodium nitrite (NaNO₂) under acidic conditions, or using milder reagents like tert-butyl nitrite (TBN) for substrates with acid-sensitive functional groups.[8][10]

Caption: Competing metabolic pathways for N-nitrosamines.

Hypothesized Impact of the 3,5,5-Trimethylhexyl Group

The bulky nature of the di(3,5,5-trimethylhexyl) substituents is expected to sterically hinder the approach of the substrate to the active site of P450 enzymes. This could have several consequences:

-

Altered Release Kinetics: The rate of metabolism may be slower compared to smaller dialkylnitrosamines like N-nitrosodimethylamine (NDMA).

-

Shift in Pathway Preference: Steric hindrance might favor the denitrosation (NO release) pathway over the α-hydroxylation (carcinogenic) pathway, or vice-versa, depending on the specific P450 isozyme. P450 enzymes like CYP2E1 are known to metabolize small nitrosamines, while others are involved in the metabolism of bulkier substrates. [11]

Experimental Characterization and Validation

To validate this compound as an NO donor, a series of quantitative experiments are necessary.

Protocol: Real-Time NO Measurement with an Electrochemical Sensor

Electrochemical (amperometric) sensors are highly sensitive and allow for the real-time detection of NO, distinguishing it from its oxidation products like nitrite and nitrate. [12][13][14] Objective: To directly measure NO release from the compound in the presence of a metabolic activation system (e.g., liver microsomes).

Methodology:

-

System Calibration: Calibrate the NO-selective electrode using a standard NO donor (e.g., S-nitroso-N-acetyl-DL-penicillamine, SNAP) or saturated NO solutions of known concentrations.

-

Reaction Setup: In a thermostated reaction vessel at 37°C, prepare a reaction mixture containing:

-

Phosphate buffer (pH 7.4)

-

Rat or human liver microsomes (as the source of P450 enzymes)

-

NADPH (as a required cofactor for P450 activity)

-

-

Baseline Measurement: Immerse the calibrated NO electrode into the reaction mixture and record a stable baseline current.

-

Initiate Reaction: Add a known concentration of this compound (solubilized in a suitable vehicle like DMSO) to the vessel.

-

Data Acquisition: Continuously record the current from the electrode over time. An increase in current corresponds to the oxidation of NO at the electrode surface and is proportional to the NO concentration. [14]6. Controls:

-

Run the reaction without NADPH to demonstrate the necessity of P450 activity.

-

Run the reaction without microsomes to check for non-enzymatic NO release.

-

Run the reaction with a known P450 inhibitor to confirm enzymatic involvement.

-

Protocol: Indirect NO Quantification via the Griess Assay

The Griess assay is a colorimetric method that indirectly measures NO by quantifying its stable breakdown product, nitrite (NO₂⁻). [15][16][17]It is a robust and widely used endpoint assay.

Objective: To quantify the total amount of nitrite accumulated over time as an index of NO production.

Methodology:

-

Reaction Incubation: Prepare reaction mixtures as described in the electrochemical protocol (Section 4.1). Incubate at 37°C for various time points (e.g., 0, 15, 30, 60, 120 minutes).

-

Terminate Reaction: Stop the reaction at each time point, typically by adding a precipitating agent (e.g., zinc sulfate) or by rapid cooling to denature the enzymes. [16]Centrifuge to pellet the microsomes.

-

Griess Reaction:

-

Transfer an aliquot of the supernatant from each sample to a 96-well plate.

-

Add sulfanilamide solution (Griess Reagent I) and incubate. This converts nitrite into a diazonium salt. [17] * Add N-(1-naphthyl)ethylenediamine dihydrochloride (NED, Griess Reagent II). This couples with the diazonium salt to form a colored azo compound. [17]4. Quantification: Measure the absorbance at ~540 nm using a plate reader.

-

-

Standard Curve: Prepare a standard curve using known concentrations of sodium nitrite in the same buffer matrix to convert absorbance values to nitrite concentrations. [18][19]

Data Presentation and Interpretation

Quantitative data from these experiments should be summarized for clear interpretation.

Table 1: Hypothetical NO Release Kinetics

| Parameter | Electrochemical Sensing | Griess Assay |

|---|---|---|

| Lag Time | Time to onset of NO signal | - |

| Peak NO Flux (nM/s) | Maximum rate of NO release | - |

| Total NO₂⁻ at 60 min (µM) | - | Cumulative nitrite concentration |

| Half-life of Release (min) | Time for release rate to drop by 50% | - |

Caption: Experimental workflow for characterizing NO release.

In Vitro Biological Assessment

Once NO release is confirmed, the next step is to assess its biological activity. The canonical signaling pathway for NO involves the activation of sGC and the subsequent production of cGMP. [20][21][22]

Protocol: Cellular cGMP Measurement

Objective: To determine if the NO released from the compound can elicit a biological response in a target cell line (e.g., vascular smooth muscle cells, platelets).

Methodology:

-

Cell Culture: Culture target cells to an appropriate confluency.

-

Co-culture with Activation System: Since the compound requires metabolic activation, a co-culture system or the addition of an S9 fraction (containing microsomes and cytosolic enzymes) may be necessary. Alternatively, use a cell line that has endogenous P450 activity.

-

Treatment: Treat the cells with varying concentrations of this compound in the presence of the activation system. Include a phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cGMP degradation. [20]4. Cell Lysis: After a defined incubation period, lyse the cells to release intracellular components.

-

Quantification: Measure cGMP levels in the cell lysates using a commercially available Enzyme Immunoassay (EIA) or Radioimmunoassay (RIA) kit.

-

Controls: Include a positive control (e.g., the direct sGC activator BAY 41-2272 or another known NO donor) and a vehicle control.

Caption: The canonical NO/sGC/cGMP signaling pathway.

Critical Considerations for Drug Development

The Duality of Metabolism: Efficacy vs. Carcinogenicity

The most significant hurdle for the development of any N-nitrosamine as a therapeutic is its inherent carcinogenic potential. [23][24][25]The same P450-mediated metabolism that releases NO can also produce DNA-alkylating species. [26][27]

-

Risk Assessment: A thorough investigation is required to determine the ratio of denitrosation (NO release) to α-hydroxylation (mutagenic pathway). A compound would only be viable if the denitrosation pathway is overwhelmingly favored.

-

Structural Analogs: The carcinogenicity of nitrosamines is structure-dependent. While many small nitrosamines like NDMA and NDEA are potent carcinogens, the effects of large, branched alkyl chains are less characterized. [28]However, high-molecular-weight nitrosamines can still be potent carcinogens, and making assumptions based on size alone is not recommended. [25]

Stability and Delivery

The compound's stability under physiological conditions (apart from enzymatic metabolism) must be assessed. Its high lipophilicity, suggested by its structure, will influence its formulation, distribution, and cellular uptake.

Conclusion and Future Directions

This compound represents an interesting chemical scaffold for a potential NO donor due to its unique steric properties. This guide provides a comprehensive framework for its initial scientific characterization, from synthesis and mechanistic investigation to quantitative analysis of NO release and biological activity.

The critical path forward for this or any related compound involves a rigorous safety assessment. Advanced studies using mass spectrometry could identify the specific metabolites formed, providing direct evidence for the balance between the desired denitrosation pathway and the hazardous bioactivation pathway. While the therapeutic application of N-nitrosamines is fraught with challenges, a thorough understanding of their structure-activity relationships could, in principle, lead to the design of safer, next-generation NO donors.

References

- Cossu, C., & Roth, D. M. (2005). NO-sensitive guanylyl cyclase and NO-induced feedback inhibition in cGMP signaling. Frontiers in Bioscience, 10, 1269-78.

- Li, Y., & Hecht, S. S. (2022). Metabolic Activation and DNA Interactions of Carcinogenic N-Nitrosamines to Which Humans Are Commonly Exposed. International Journal of Molecular Sciences, 23(9), 4559.

- Jain, M., et al. (2020). A review on mechanism of nitrosamine formation, metabolism and toxicity in in vivo. Environmental Science and Pollution Research.

- A. M. O. Brett, F.-M. Matysik, S. H. P. Serrano. (n.d.). Nitric oxide (NO) electrochemical sensors.

- Nagano, T. (2009). Detection of Low Levels of Nitric Oxide Using an Electrochemical Sensor. Methods in Molecular Biology, 555, 133-140.

- Tricker, A. R., & Preussmann, R. (1991). Carcinogenic N-nitrosamines in the diet: occurrence, formation, mechanisms and carcinogenic potential.

- Tu, Y. Y., & Yang, C. S. (1985). Demethylation and denitrosation of nitrosamines by cytochrome P-450 isozymes. Archives of Biochemistry and Biophysics, 242(1), 32-40.

- Jain, M., et al. (2020). Carcinogenic effects of N-nitroso compounds in the environment. CABI Digital Library.

- Cossu, C., & Roth, D. M. (2005). NO-sensitive guanylyl cyclase and NO-induced feedback inhibition in cGMP signaling. Frontiers in Bioscience, 10, 1269-1278.

- Feil, R., & Kleppisch, T. (2011). Contemporary approaches to modulating the nitric oxide-cGMP pathway in cardiovascular disease. British Journal of Pharmacology, 164(2), 214-225.

- Zhang, X. (2014).

- U.S. Food and Drug Administration. (n.d.).

- Zhu, J., et al. (2022). Simple and sensitive nitric oxide biosensor based on the electrocatalysis of horseradish peroxidase on AuNPs@metal–organic framework composite-modified electrode. Microchimica Acta, 189(7), 268.

- Johnson, B. D., & Cech, J. J. (2004). Tutorial Review: Electrochemical Nitric Oxide Sensors for Physiological Measurements. Chemical Senses, 29(8), 655-667.

- Enamine. (n.d.). N-Nitrosamines as Carcinogenic Impurities. EnamineStore.

- BenchChem. (2025). Application Note: Griess Assay for Quantifying Nitric Oxide Production in Response to Olprinone. BenchChem.

- BenchChem. (2025).

- Wikipedia contributors. (n.d.). Nitrosamine. Wikipedia.

- Krishnan, S., et al. (2002). Metabolic denitrosation of N-nitrosamines: mechanism and biological consequences. Free Radical Biology and Medicine, 32(8), 773-780.

- Harris, D. L., & Loew, G. H. (2012). Computational evidence for α-nitrosamino radical as initial metabolite for both the P450 dealkylation and denitrosation of carcinogenic nitrosamines. Journal of the American Chemical Society, 134(4), 2351-2361.

- Seabra, A. B., & Pelegrino, M. T. (2020). A Comparison of Different Approaches to Quantify Nitric Oxide Release from NO-Releasing Materials in Relevant Biological Media. Molecules, 25(11), 2629.

- Chowdhury, G., et al. (2013). Oxidation of Methyl and Ethyl Nitrosamines by Cytochromes P450 2E1 and 2B1. The Journal of Biological Chemistry, 288(16), 11471-11484.

- Evgenov, O. V., et al. (2006). NO/cGMP signalling. In the lung, NO endogenously produced by NO...

- Kannan, S. (2013). Answer to "Nitric Oxide Assay?".

- Wang, P. G., & Xian, M. (2011). Measurement of Nitric Oxide Production in Biological Systems by Using Griess Reaction Assay. Methods in Molecular Biology, 704, 61-72.

- Denninger, J. W., & Marletta, M. A. (1999). Guanylate cyclase and the .NO/cGMP signaling pathway. Biochimica et Biophysica Acta, 1411(2-3), 334-350.

- Bellec, G., et al. (1996). Cytochrome P450 metabolic dealkylation of nine N-nitrosodialkylamines by human liver microsomes. Carcinogenesis, 17(10), 2135-2140.

- Tu, Y. Y., & Yang, C. S. (1983). The nature of nitrosamine denitrosation by rat liver microsomes. Cancer Research, 43(2), 623-628.

- ChemicalBook. (n.d.). This compound. ChemicalBook.com.

- Li, Y., & Hecht, S. S. (2022). Metabolic Activation and DNA Interactions of Carcinogenic N-Nitrosamines to Which Humans Are Commonly Exposed. International Journal of Molecular Sciences, 23(9), 4559.

- Yedage, S. L., & Bhanage, B. M. (2016). An efficient synthesis of N-nitrosamines under solvent, metal and acid free conditions using tert-butyl nitrite. Green Chemistry, 18(8), 2393-2398.

- Sigma-Aldrich. (n.d.). Nitrite Assay Kit (Griess Reagent). SigmaAldrich.com.

- National Center for Biotechnology Information. (n.d.). This compound-d4. PubChem.

- BenchChem. (n.d.). The Role of N-Nitrosamines in Carcinogenesis: A Technical Guide. BenchChem.

- Kumar, A., et al. (2024). Recent Advancements in Polymeric N-Nitrosamine-Based Nitric Oxide (NO)

- ChemicalBook. (2023). This compound. ChemicalBook.com.

- Biosynth. (n.d.). This compound. Biosynth.com.

- Caranto, J. (n.d.).

- Boysen, M. M. K. (n.d.). Product Class 4: N-Nitrosoamines. Science of Synthesis.

- Cross, K. P., & Ponting, D. J. (2021). Mechanisms of Nitrosamine Mutagenicity and Their Relationship to Rodent Carcinogenic Potency. Chemical Research in Toxicology, 34(11), 2291-2308.

- Yedage, S. L., & Bhanage, B. M. (2016). An Efficient Synthesis of N-Nitrosamines under Solvent, Metal and Acid Free Conditions Using tert-Butyl Nitrite. Green Chemistry, 18(8).

- Jain, M., et al. (2020). Mechanism of action of N-nitroso compounds in animal body.

- Teasdale, A., & Elder, D. (2020). Pathways for N-Nitroso Compound Formation: Secondary Amines and Beyond. Organic Process Research & Development, 24(8), 1429-1440.

- Organic Chemistry Portal. (n.d.).

- LGC Standards. (n.d.). This compound. LGCStandards.com.

- Snodin, D. J. (2023). Formation of N-Nitrosamine Drug Substance Related Impurities in Medicines: A Regulatory Perspective on Risk Factors and Mitigation Strategies. Organic Process Research & Development, 27(9), 1599-1631.

- Jain, M., et al. (2020). Mechanisms of action of N-nitroso compounds. Semantic Scholar.

- Beard, J. C., & Swager, T. M. (2021). An Organic Chemist's Guide to N-Nitrosamines: Their Structure, Reactivity, and Role as Contaminants. The Journal of Organic Chemistry, 86(3), 2037-2057.

Sources

- 1. Recent Advancements in Polymeric N-Nitrosamine-Based Nitric Oxide (NO) Donors and their Therapeutic Applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. NO-sensitive guanylyl cyclase and NO-induced feedback inhibition in cGMP signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Guanylate cyclase and the .NO/cGMP signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. hesiglobal.org [hesiglobal.org]

- 5. This compound CAS#: 1207995-62-7 [m.chemicalbook.com]

- 6. This compound | 1207995-62-7 [chemicalbook.com]

- 7. biosynth.com [biosynth.com]

- 8. Thieme E-Books & E-Journals [thieme-connect.de]

- 9. Nitrosamine synthesis by nitrosation [organic-chemistry.org]

- 10. researchgate.net [researchgate.net]

- 11. academic.oup.com [academic.oup.com]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. Tutorial Review: Electrochemical Nitric Oxide Sensors for Physiological Measurements - PMC [pmc.ncbi.nlm.nih.gov]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. A Comparison of Different Approaches to Quantify Nitric Oxide Release from NO-Releasing Materials in Relevant Biological Media - PMC [pmc.ncbi.nlm.nih.gov]

- 17. mdpi.com [mdpi.com]

- 18. researchgate.net [researchgate.net]

- 19. sigmaaldrich.com [sigmaaldrich.com]

- 20. [PDF] NO-sensitive guanylyl cyclase and NO-induced feedback inhibition in cGMP signaling. | Semantic Scholar [semanticscholar.org]

- 21. Contemporary approaches to modulating the nitric oxide-cGMP pathway in cardiovascular disease - PMC [pmc.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. Carcinogenic N-nitrosamines in the diet: occurrence, formation, mechanisms and carcinogenic potential - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. cabidigitallibrary.org [cabidigitallibrary.org]

- 25. fda.gov [fda.gov]

- 26. Metabolic Activation and DNA Interactions of Carcinogenic N-Nitrosamines to Which Humans Are Commonly Exposed - PMC [pmc.ncbi.nlm.nih.gov]

- 27. Metabolic Activation and DNA Interactions of Carcinogenic N-Nitrosamines to Which Humans Are Commonly Exposed - PubMed [pubmed.ncbi.nlm.nih.gov]

- 28. pdf.benchchem.com [pdf.benchchem.com]

Whitepaper: A Senior Application Scientist's Guide to the Discovery and Isolation of Novel N-Nitrosamines

An In-Depth Technical Guide for Drug Development Professionals

Preamble: The Evolving Challenge of Nitrosamine Impurities

The discovery of N-nitrosodimethylamine (NDMA) in valsartan in 2018 marked a pivotal moment for the pharmaceutical industry, escalating N-nitrosamines from a known class of environmental and food contaminants to a critical threat to drug safety and supply chains.[1][2] These compounds, many of which are classified as probable or possible human carcinogens, can form at trace levels during the synthesis of active pharmaceutical ingredients (APIs), the manufacturing of drug products, or even during storage.[3][4][5]

Regulatory bodies, including the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), now mandate rigorous risk assessments and control strategies for all pharmaceutical products.[4][6] This has created an urgent need for robust methodologies not only to detect known nitrosamines like NDMA and N-nitrosodiethylamine (NDEA) but also to discover and characterize novel nitrosamines. A particularly challenging class are Nitrosamine Drug Substance-Related Impurities (NDSRIs), which are unique to each API and form from the nitrosation of the API itself or its fragments.[2][3][4]

This guide provides an in-depth technical framework for the modern analytical scientist tasked with this challenge. We will move beyond standard protocols to explore the causality behind methodological choices, ensuring a proactive and scientifically sound approach to identifying and isolating previously uncharacterized N-nitrosamine impurities.

Part 1: Understanding Formation Pathways - The Blueprint for Discovery

Proactive discovery begins with a deep understanding of chemical etiology. Novel nitrosamines do not appear randomly; their formation is governed by predictable chemical principles. The primary reaction involves a nitrosating agent (derived from nitrite salts under acidic conditions) and a vulnerable secondary, tertiary, or quaternary amine.[3][5][7]

Key Formation Scenarios Leading to Novel Nitrosamines:

-

Degradation of the API : Amide or hydrazine moieties within a drug substance can degrade to form amine precursors, which can then be nitrosated.[2] This is a primary route for the formation of complex NDSRIs.

-

Reagent and Solvent Contamination : Raw materials, recovered solvents, and catalysts can contain residual amines or nitrites.[3] For example, dimethylamine is a known impurity in the common solvent N,N-dimethylformamide (DMF) and can react to form NDMA.[3]

-

Excipient-Driven Formation : Nitrite impurities are commonly found in many pharmaceutical excipients.[2] These can react with a vulnerable amine in the API, especially in the presence of moisture, which acts as a medium for the reaction to occur within a solid dosage form.[2][8]

-

Manufacturing Processes : Certain steps, such as using nitrous acid to quench residual azide reagents, create a high-risk environment for nitrosamine formation if precursor amines are present.[3]

A thorough risk assessment, grounded in these chemical principles, is the first and most critical step. It allows scientists to predict the structures of potential novel nitrosamines, which informs the entire analytical strategy. In silico prediction software can also be a valuable tool in hypothesizing degradation pathways and potential impurities.[1]

Sources

- 1. In Silico Prediction of N-Nitrosamine Formation Pathways of Pharmaceutical Products - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pmda.go.jp [pmda.go.jp]

- 3. fda.gov [fda.gov]

- 4. FDA Issues Revised Guidance on the Control of Nitrosamine Impurities in Human Drugs [khlaw.com]

- 5. Nitrosamine formation mechanisms and control strategies | LGC Standards [lgcstandards.com]

- 6. Nitrosamine impurities: guidance for marketing authorisation holders | European Medicines Agency (EMA) [ema.europa.eu]

- 7. An update on latest regulatory guidelines and analytical methodologies for N-nitrosamine impurities in pharmaceutical products – 2024 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pharmaexcipients.com [pharmaexcipients.com]

Mass Spectral Characterization of N-Nitroso-N,N-di(3,5,5-trimethylhexyl)amine: A Framework for Identification and Quantification

An In-Depth Technical Guide for Drug Development Professionals

Abstract

The emergence of N-nitrosamine impurities in pharmaceutical products presents a significant challenge to patient safety and regulatory compliance. These compounds, often potent mutagens, necessitate highly sensitive and specific analytical methods for their detection and control. This technical guide provides a comprehensive framework for the mass spectral characterization of a specific, complex nitrosamine, N-Nitroso-N,N-di(3,5,5-trimethylhexyl)amine. We delve into the foundational principles of mass spectrometry, predict fragmentation pathways, and present detailed, field-proven protocols for analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This document is intended to equip researchers, analytical scientists, and drug development professionals with the necessary expertise to confidently identify and quantify this impurity, ensuring the safety and quality of pharmaceutical products.

The Imperative for Nitrosamine Control

The Challenge of Nitrosamine Impurities in Pharmaceuticals

Since 2018, the detection of N-nitrosamines in widely used medications has led to product recalls and heightened regulatory scrutiny globally.[1] These compounds can form during drug synthesis, formulation, or storage and are classified as probable human carcinogens.[2][3] Consequently, regulatory bodies require pharmaceutical manufacturers to perform rigorous risk assessments and, where necessary, implement validated analytical testing to control nitrosamine impurities at or below stringent acceptable intake (AI) limits.[1] The analytical challenge is significant, requiring methods capable of detecting trace-level impurities within complex active pharmaceutical ingredient (API) and drug product matrices.[4][5]

Spotlight on: this compound

This guide focuses on this compound, a large, branched-chain nitrosamine. Its complex structure and high molecular weight present unique analytical considerations compared to smaller, more commonly discussed nitrosamines like NDMA. Understanding its specific mass spectral behavior is paramount for developing robust and reliable analytical methods. This compound is available from commercial suppliers as a certified reference material, which is essential for method development and validation.[6][7][8]

Physicochemical Properties

A foundational understanding of the analyte's properties informs the selection of appropriate analytical techniques. The predicted high boiling point, for instance, suggests that Liquid Chromatography (LC) is a more suitable separation technique than Gas Chromatography (GC) to prevent thermal degradation and ensure reliable analysis.

| Property | Value | Source |

| CAS Number | 1207995-62-7 | [8][9] |

| Molecular Formula | C₁₈H₃₈N₂O | [6][7] |

| Molecular Weight | 298.51 g/mol | [7][8] |

| Accurate Mass | 298.2984 Da | [6] |

| Predicted Boiling Point | 385.4 ± 11.0 °C | [9] |

| Predicted Density | 0.88 ± 0.1 g/cm³ | [9] |

| Synonyms | N-Nitrosodiisononylamine, Bis(3,5,5-trimethylhexyl)-N-nitrosoamine | [6][8] |

Selecting the Optimal Analytical Platform

The Rationale for LC-MS/MS

While GC-MS is a valid technique for many volatile nitrosamines, the high predicted boiling point of this compound makes LC-MS the superior choice.[10] It avoids the high temperatures of a GC inlet that could cause analyte degradation and provides broader applicability for other potential non-volatile impurities. For the detection of trace-level contaminants, tandem mass spectrometry (LC-MS/MS) is considered the gold standard, offering unmatched sensitivity and selectivity.[1] This technique isolates a specific precursor ion and fragments it to produce characteristic product ions, effectively filtering out noise from the sample matrix.

Ionization: The Gateway to the Mass Spectrometer

The choice of ionization source is critical for achieving optimal sensitivity. For N-nitrosamines, Atmospheric Pressure Chemical Ionization (APCI) and Electrospray Ionization (ESI) are the most common choices.[1]

-

ESI is generally preferred for more complex or polar molecules and is highly effective when the mobile phase can promote the formation of protonated molecules, [M+H]⁺.

-

APCI can be more efficient for less polar, lower-mass compounds and is often less susceptible to matrix suppression than ESI.[1]

For this compound, ESI in positive ion mode is the logical starting point, as the secondary amine nitrogen can be readily protonated, especially in the presence of a mobile phase modifier like formic acid.[11][12]

Predicting the Mass Spectral Behavior

A key aspect of method development is anticipating the analyte's behavior within the mass spectrometer. Based on established fragmentation patterns for aliphatic N-nitrosamines, we can predict the mass spectrum of this compound.[3][13]

Precursor Ion Formation

In positive mode ESI, the molecule is expected to readily accept a proton to form the protonated molecule, [M+H]⁺.

-

Molecular Mass: 298.3

-

[M+H]⁺ Precursor Ion: m/z 299.3

Proposed Fragmentation Pathways

Upon collisional activation in the mass spectrometer (MS/MS), the [M+H]⁺ ion is expected to undergo characteristic fragmentation.

-

Loss of Nitrosyl Radical (•NO): The most diagnostic fragmentation pathway for N-nitrosamines is the neutral loss of the nitrosyl radical (•NO), which corresponds to a loss of 30 Da.[3][14] This cleavage of the weak N-N bond results in a stable iminium ion and is typically the most abundant fragment ion, making it an excellent choice for quantification.

-

m/z 299.3 → m/z 269.3 + •NO

-

-

Alpha-Cleavage: The resulting m/z 269.3 iminium ion can undergo further fragmentation. Alpha-cleavage, the breaking of a carbon-carbon bond adjacent to the positively charged nitrogen, is a common subsequent pathway for aliphatic amines.[13] Due to the branched nature of the 3,5,5-trimethylhexyl side chains, multiple alpha-cleavage products are possible, providing confirmatory fragment ions. A prominent cleavage is expected to result in the loss of a C₅H₁₁ radical (71 Da), leading to a fragment ion at m/z 198.3.

The proposed fragmentation pathway is visualized below.

Caption: Proposed ESI-MS/MS fragmentation pathway.

Proposed MRM Transitions for Quantification

Based on the predicted fragmentation, Multiple Reaction Monitoring (MRM) transitions can be established for sensitive and specific detection. The most intense and specific transition should be used for quantification (Quantifier), while a second transition serves as confirmation (Qualifier).

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Transition Type |

| This compound | 299.3 | 269.3 | Quantifier |

| 299.3 | 198.3 | Qualifier | |

| This compound-d4 (Internal Standard) | 303.3 | 273.3 | Quantifier |

Experimental Workflow: A Self-Validating Protocol

This section outlines a robust protocol for the analysis. The inclusion of a stable isotope-labeled internal standard (SIL-IS), such as this compound-d4, is a critical component of a self-validating system.[15] The SIL-IS co-elutes with the target analyte and experiences identical ionization and matrix effects, ensuring the highest degree of accuracy and precision by correcting for variations during sample preparation and analysis.

Experimental Workflow Diagram

Caption: High-level analytical workflow for nitrosamine analysis.

Materials and Reagents

| Material | Specification |

| Reference Standard | This compound |

| Internal Standard | This compound-d4[15][16] |

| Solvents | Methanol (LC-MS Grade), Acetonitrile (LC-MS Grade), Water (Type 1) |

| Reagent | Formic Acid (≥99%, LC-MS Grade) |

| Vials/Filters | 2 mL amber autosampler vials, 0.22 µm PVDF or PTFE syringe filters |

Standard and Sample Preparation Protocol

Causality Note: All preparations should be performed with precision to ensure accuracy. The use of an internal standard (IS) is critical to correct for volumetric inconsistencies and matrix effects.

-

Internal Standard (IS) Stock Solution (10 µg/mL): Accurately weigh ~1 mg of this compound-d4 standard. Dissolve and dilute to 100.0 mL with methanol.

-

Analyte Stock Solution (10 µg/mL): Accurately weigh ~1 mg of this compound standard. Dissolve and dilute to 100.0 mL with methanol.

-

Working Standard Solution (e.g., 100 ng/mL): Prepare a series of calibration standards by diluting the Analyte Stock Solution. For each calibration point, spike with a consistent concentration of the IS (e.g., 50 ng/mL). A typical diluent is 50:50 Methanol:Water.

-

Sample Preparation (Example for a Drug Substance): a. Accurately weigh 100 mg of the drug substance into a 10 mL volumetric flask. b. Add 100 µL of the IS Stock Solution (10 µg/mL), resulting in a 100 ng/mL IS concentration. c. Add ~7 mL of diluent (e.g., 50:50 Methanol:Water). d. Vortex for 5 minutes or until fully dissolved. e. Dilute to the 10.0 mL mark with diluent and mix thoroughly. f. Filter an aliquot through a 0.22 µm syringe filter into an autosampler vial.

LC-MS/MS Method Parameters

Causality Note: The following parameters are a robust starting point. The gradient is designed to provide good retention and peak shape for this relatively non-polar analyte, while the MS parameters are chosen to maximize the signal for the predicted transitions.